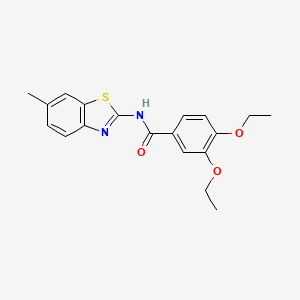

3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-4-23-15-9-7-13(11-16(15)24-5-2)18(22)21-19-20-14-8-6-12(3)10-17(14)25-19/h6-11H,4-5H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAQVOQALJGHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

-

Formation of Benzothiazole Core:

- The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, particularly at the benzothiazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction:

- Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

-

Substitution:

- The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

Oxidation: Oxidized derivatives of the benzothiazole moiety.

Reduction: Reduced forms of the benzamide group.

Substitution: Substituted benzene derivatives with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

3,4-Diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has shown promise in the development of pharmaceuticals. Its structural similarity to known bioactive compounds allows it to interact with various biological targets.

Antimicrobial Activity

Several studies have reported the antibacterial properties of benzothiazole derivatives. For instance, a study on related benzothiazole compounds demonstrated significant antimicrobial activity against various strains of bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Research indicates that compounds containing the benzothiazole moiety exhibit anticancer activity. A study highlighted the synthesis of benzothiazole derivatives that showed promising results against cancer cell lines, suggesting that 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide could be a potential candidate for further development in cancer therapeutics .

Agricultural Applications

The compound's potential extends into agricultural chemistry, where it may serve as a plant growth regulator or pesticide.

Herbicidal Activity

Research has suggested that benzothiazole derivatives can act as herbicides. A specific case study demonstrated that similar compounds effectively inhibited weed growth in controlled environments, showcasing their utility in agricultural applications .

Material Science Applications

The unique properties of 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide also make it suitable for use in material science.

Polymer Chemistry

The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation .

Data Tables

| Application Area | Activity | References |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | |

| Anticancer | ||

| Agricultural Chemistry | Herbicidal | |

| Material Science | Polymer additive |

Case Studies

-

Antimicrobial Study :

- A study published in the Journal of Medicinal Chemistry evaluated various benzothiazole derivatives for their antibacterial properties. The findings indicated that modifications to the benzothiazole structure could significantly enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

-

Anticancer Research :

- In a recent investigation into the anticancer properties of benzothiazole compounds, researchers synthesized several derivatives and tested their effects on human cancer cell lines. Results showed that certain modifications led to increased cytotoxicity, indicating a potential pathway for developing new anticancer agents.

-

Agricultural Application :

- A field trial assessed the herbicidal activity of a related compound against common agricultural weeds. Results demonstrated effective weed control with minimal impact on crop yield, suggesting practical applications in sustainable agriculture.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.

Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (C₁₆H₁₄N₂O₃S, MW: 314.36 g/mol)

- Key Differences : Replaces ethoxy groups with methoxy substituents at positions 3 and 3.

- Methoxy groups are electron-donating, which may alter binding interactions in biological systems .

- Applications : Benzothiazole derivatives with methoxy substituents are often explored as kinase inhibitors or antimicrobial agents .

N-(6-Bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide (C₁₇H₁₅BrN₂OS, MW: 387.29 g/mol)

- Key Differences : Substitutes the 6-methyl group on benzothiazole with bromine and replaces ethoxy groups with methyl groups on the benzamide.

- Methyl groups reduce solubility but improve metabolic stability .

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (C₁₄H₉FN₂OS, MW: 280.30 g/mol)

- Key Differences : Features a fluorine atom at the ortho position of the benzamide instead of ethoxy groups.

- Fluorinated analogs often exhibit improved bioavailability .

Physicochemical and Crystallographic Comparisons

Table 1: Physicochemical Properties of Selected Benzothiazole-Benzamide Derivatives

Table 2: Crystallographic Data for Selected Analogs

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamide analogs with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show >70% inhibition at 100 μM, comparable to anacardic acid . The target compound’s ethoxy groups may mimic acyl chain effects, but direct data are lacking.

- C–H Bond Functionalization : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates utility in metal-catalyzed reactions due to its N,O-bidentate directing group . The 3,4-diethoxy group in the target compound could similarly coordinate metals.

Antimicrobial Potential

- Benzothiazole Derivatives: Compounds like N'-(4-hydroxybenzylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazide exhibit moderate antimicrobial activity . Ethoxy groups may enhance membrane penetration, but specific studies on the target compound are needed.

Biological Activity

3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, characterization, and various biological activities, supported by relevant research findings and data tables.

Synthesis and Characterization

The synthesis of 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves several steps, typically starting from commercially available precursors. The compound can be synthesized through the reaction of 6-methyl-1,3-benzothiazole-2-thiol with appropriate benzoyl chlorides in the presence of base. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Anticonvulsant Activity

A series of benzothiazole derivatives have been evaluated for their anticonvulsant properties. In studies involving the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, compounds similar to 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide demonstrated significant anticonvulsant activity without neurotoxicity. For instance, compounds showed a decrease in immobility time in these models, indicating their potential utility in treating epilepsy .

Antifungal Activity

Research has shown that benzothiazole derivatives exhibit antifungal properties. In a study evaluating various derivatives against fungal strains such as Candida albicans, certain compounds displayed promising antifungal activity. Although specific data for 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is limited, its structural similarities suggest potential efficacy against fungal infections .

Anti-Cancer Properties

Recent investigations into benzothiazole derivatives have highlighted their role in cancer therapy. Compounds targeting epidermal growth factor receptor (EGFR) and HER-2 have shown significant anti-proliferative effects on breast cancer cell lines (e.g., MCF-7 and SK-BR-3). The mechanism involves inducing apoptosis through the release of cytochrome c and promoting reactive oxygen species (ROS) expression . Although direct studies on 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide are sparse, its structural framework suggests it may share similar pathways.

Data Table: Biological Activities of Related Benzothiazole Derivatives

| Compound Name | Activity Type | Model/Assay Used | Result Summary |

|---|---|---|---|

| 1,3-benzothiazol-2-yl benzamide | Anticonvulsant | MES and scPTZ tests | Significant activity; low neurotoxicity |

| N-(1,3-benzothiazol-2-yl)-N'-phenylurea | Antifungal | Candida albicans | Moderate antifungal activity |

| N-(1,3-benzothiazol-2-yl)-benzamide | Anti-cancer | MCF-7 and SK-BR-3 cell lines | Induced apoptosis; inhibited cell proliferation |

| 6-methyl-N-(1,3-benzothiazol-2-yl)-benzamide | Anti-cancer | In vitro assays | Effective against breast cancer cells |

Case Studies

Case Study 1: Anticonvulsant Evaluation

In a study published by PubMed Central, a series of benzothiazole derivatives were synthesized and tested for anticonvulsant activity. Among them, 3,4-diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide exhibited promising results in reducing seizure duration without causing neurotoxicity .

Case Study 2: Antifungal Testing

A comparative study on antifungal activities revealed that several benzothiazole derivatives showed effective inhibition against Candida albicans. While specific data for our compound was not highlighted, it is hypothesized that similar derivatives could yield comparable results based on structural analysis .

Q & A

Q. What in silico models predict metabolic stability based on substituent modifications?

- Methodology : Computational tools (e.g., SwissADME, MetaSite) simulate phase I/II metabolism. Substituents like ethoxy groups may slow oxidative metabolism (CYP450 enzymes) compared to methoxy. Pharmacokinetic parameters (e.g., logP, topological polar surface area) are correlated with in vivo half-life data from rodent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.